2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-ethylphenol
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Overview
Description
2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-ethylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group and a Schiff base linkage, which is formed by the condensation of an amine and an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-ethylphenol typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-ethylphenol. The reaction is carried out in the presence of an acid or base catalyst under reflux conditions. The general reaction scheme is as follows:
2,4-dichlorobenzaldehyde+4-ethylphenol→2-[(E)-(2,4-dichlorophenyl)methylidene]amino-4-ethylphenol
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-ethylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The Schiff base linkage can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-ethylphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-ethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the Schiff base linkage can interact with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-methylphenol
- 2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-isopropylphenol
- 2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-tert-butylphenol
Uniqueness
2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-ethylphenol is unique due to its specific substitution pattern on the phenolic ring, which can influence its reactivity and biological activity. The presence of the ethyl group can affect the compound’s solubility and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H13Cl2NO |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylideneamino]-4-ethylphenol |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-10-3-6-15(19)14(7-10)18-9-11-4-5-12(16)8-13(11)17/h3-9,19H,2H2,1H3 |
InChI Key |
MIMNUYOAEANRPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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